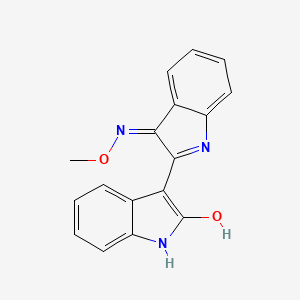

Indirubin-3-methoxime

Description

Cyclin-Dependent Kinase (CDK) Inhibition

Indirubin-3-methoxime is recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases that are essential for the control of cell cycle progression. nih.govmedchemexpress.com The modification of the indirubin (B1684374) structure, specifically the conversion of the 3'-carbonyl group to an oxime, has been shown to enhance its potency towards several CDKs. mdpi.com

This compound exhibits inhibitory activity against several CDK subtypes, although its potency varies among them. Research has demonstrated its effects on key cell cycle-regulating CDKs including CDK1, CDK2, and CDK5. uclan.ac.uk For instance, indirubin-3'-monoxime, a closely related compound, shows inhibitory concentrations (IC50) of 0.18 µM for CDK1/cyclin B, 0.25 µM for CDK2/cyclin E, 0.5 µM for CDK2/cyclin A, and 0.1 µM for CDK5/p35. The substitution at the 3'-position of the indirubin core is a critical determinant of this inhibitory activity. mdpi.com

Table 1: Inhibitory Activity of Indirubin-3'-monoxime against CDK Subtypes

| CDK Subtype | IC50 (µM) |

|---|---|

| CDK1/cyclin B | 0.18 |

| CDK2/cyclin E | 0.25 |

| CDK2/cyclin A | 0.5 |

| CDK5/p35 | 0.1 |

| CDK4/cyclin D1 | 3.3 |

| CDK9 | 0.05 |

Note: Data for Indirubin-3'-monoxime is presented as a close analog to this compound.

The mechanism by which this compound inhibits CDKs involves competitive binding with ATP at the kinase's catalytic site. mdpi.comencyclopedia.pub Structural studies of indirubin derivatives complexed with CDKs, such as CDK5, reveal that the inhibitor occupies the ATP-binding pocket. google.comgoogle.com This binding is facilitated by hydrogen bonds and hydrophobic interactions between the indirubin molecule and amino acid residues within the active site, effectively blocking ATP from binding and preventing the phosphorylation of substrate proteins. google.comgoogle.com

Glycogen (B147801) Synthase Kinase-3 (GSK-3) Inhibition

This compound is also a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in a wide array of cellular processes. nih.govnih.gov The indirubin scaffold is a well-established framework for developing GSK-3 inhibitors. google.com Indirubin-3'-monoxime demonstrates significant inhibitory activity against GSK-3β with an IC50 value of 22 nM. medchemexpress.com

Modifications to the indirubin structure, particularly at the 6-position, have been shown to enhance selectivity for GSK-3 over CDKs. google.comnih.gov For example, the introduction of a bromine atom at the 6-position of indirubin-3'-oxime (a compound known as 6BIO) significantly increases its selectivity for GSK-3β. google.comnih.gov This enhanced selectivity is attributed to the steric clash between the substituent at the 6-position and a "gatekeeper" amino acid residue (phenylalanine in CDKs versus leucine (B10760876) in GSK-3) within the ATP-binding site. nih.gov Further substitutions at the 3'-position can modulate both potency and solubility while maintaining this selectivity. nih.govnih.govacs.org

Table 2: Comparative IC50 Values of Indirubin Derivatives for GSK-3 and CDKs

| Compound | GSK-3β IC50 (µM) | CDK1/cyclin B IC50 (µM) | CDK5/p25 IC50 (µM) |

|---|---|---|---|

| Indirubin-3'-oxime | 0.022 uclan.ac.uk | 0.180 uclan.ac.uk | 0.100 uclan.ac.uk |

| Indirubin-3'-methoxime | 0.150 uclan.ac.uk | 1.000 uclan.ac.uk | 0.400 uclan.ac.uk |

Data derived from studies on various indirubin analogues.

Phosphorylase Kinase (PhK) Inhibition

Research has also identified Phosphorylase Kinase (PhK) as a target of indirubin derivatives. mdpi.comcore.ac.uk PhK is a key enzyme in the regulation of glycogen metabolism. A study evaluating a series of indirubin analogues found that Indirubin-3'-methoxime inhibits PhK with an IC50 value of 0.34 µM. core.ac.uk This indicates that the indirubin scaffold can be adapted to target this kinase, although the inhibitory potency may be less than that observed for primary targets like CDKs and GSK-3. core.ac.uk

Aurora Kinase Inhibition

This compound has been identified as an inhibitor of Aurora kinases, a family of serine/threonine kinases that are crucial for the regulation of mitosis. mdpi.comidrblab.netidrblab.net The modification of the 3'-carbonyl group to an oxime in indirubins generally increases their potency against Aurora kinases A, B, and C. mdpi.com While specific IC50 values for this compound against individual Aurora kinase isoforms are not extensively detailed in the provided context, the class of indirubin oximes is recognized for its activity against this kinase family. mdpi.com For example, the related compound 7-bromoindirubin-3′-oxime was found to be a selective inhibitor of Aurora C. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H13N3O2 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol |

InChI |

InChI=1S/C17H13N3O2/c1-22-20-15-11-7-3-5-9-13(11)18-16(15)14-10-6-2-4-8-12(10)19-17(14)21/h2-9,19,21H,1H3/b20-15- |

InChI Key |

DLJNVUXERDSYFS-HKWRFOASSA-N |

Isomeric SMILES |

CO/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |

Canonical SMILES |

CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC=CC=C43)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of Indirubin 3 Methoxime and Its Analogues

General Synthetic Pathways for Indirubin-3-methoxime Generation

The synthesis of this compound and its analogues generally begins with the indirubin (B1684374) scaffold, which can be sourced naturally or synthesized. phytojournal.comchim.it A common and straightforward method for generating the 3'-oxime functionality involves the reaction of an indirubin derivative with hydroxylamine (B1172632) hydrochloride in a solvent such as pyridine (B92270), followed by heating under reflux. rsc.org This reaction selectively transforms the ketone group at the 3'-position into an oxime. rsc.orgmdpi.com

To produce this compound specifically, methoxylamine hydrochloride is used in a similar procedure. google.com The reaction of the parent indirubin with methoxylamine hydrochloride yields the desired this compound. google.com This process can be adapted to create a variety of 3'-oxime ethers by using different substituted hydroxylamines.

An alternative approach involves the semi-synthesis of Indirubin-3'-oxime directly from indirubin-rich powder obtained from plant sources like Strobilanthes cusia leaves. phytojournal.com This method involves treating the powder with a solution of hydroxylamine in ethanol. phytojournal.com The resulting Indirubin-3'-oxime can then be further modified to the methoxime derivative.

Strategies for Indirubin Scaffold Derivatization

Regioselective Substitutions at Key Positions (e.g., C-5, C-6, C-7)

Substitutions at various positions on the indirubin rings have a profound effect on the molecule's properties.

C-5 Position: Halogenation at the C-5 position, particularly with fluorine or chlorine, has been shown to enhance inhibitory potency against cyclin-dependent kinases (CDKs). researchgate.net The introduction of nitro, halide, and bulky acylamino groups at this position has also resulted in compounds with high anti-proliferative effects. nih.gov However, the introduction of an electron-donating group like a methoxy (B1213986) group at the 5'-position can lead to weak or no bioactivity. researchgate.net

C-6 Position: Substitution at the C-6 position is crucial for achieving selectivity towards glycogen (B147801) synthase kinase-3 (GSK-3). A bulky group at this position creates a steric clash with the phenylalanine residue in the active site of CDKs, while being accommodated by the smaller leucine (B10760876) residue in GSK-3β, thus favoring GSK-3 inhibition. nih.gov 6-Bromoindirubin derivatives, for instance, show enhanced selectivity for GSK-3. google.com

C-7 Position: The introduction of a bulky substituent, such as a bromine or trifluoromethyl group, at the C-7 position has been explored to generate a non-canonical binding mode and improve selectivity for DYRK kinases. acs.org 7-bromoindirubin-3'-oxime has been identified as a specific inhibitor of phosphorylase kinase. uclan.ac.ukcore.ac.uk

Modifications of the Oxime Moiety (e.g., Acetoxime vs. Methoxime, Alkyl-oximes)

The oxime group at the 3'-position is a prime site for modification to improve physicochemical properties and biological activity.

Acetoxime and Methoxime: The conversion of the 3'-oxime to its corresponding acetoxime or methoxime is a common strategy. Acetoximes can be prepared from the oximes using acetic anhydride. google.com While both oxime and acetoxime groups can be favorable for PhK inhibition, the replacement of the 3'-oxime with a methoxime or acetoxime can lead to a loss of inhibitory activity for other targets like 5-lipoxygenase, highlighting the importance of the free oxime for certain interactions. uclan.ac.uknih.govencyclopedia.pub

Alkyl-oximes and other ethers: A variety of side chains can be introduced at the 3'-oxime position to create oxime ethers. mdpi.com For example, attaching a quaternary ammonium (B1175870) group to the oxime moiety has been explored to overcome poor aqueous solubility. nih.gov The introduction of bulky substituents on the 3' oxime of 6-bromoindirubins has been shown to correlate with antitrypanosomal activity. asm.org

Exploration of Nitrogenous Heterocycle Incorporation

The incorporation of nitrogenous heterocycles into the indirubin structure is a strategy to modulate its biological activity and physicochemical properties. rsc.orgnih.govmdpi.com For instance, the attachment of a piperazine (B1678402) ring to the 3'-oxime of 6-bromoindirubin not only improves solubility and selectivity for GSK-3 but also reduces cytotoxicity. nih.gov The reaction of indirubin with ethyl bromoacetate (B1195939) can lead to the formation of complex polyheterocyclic systems, including derivatives of the indolo[1,2-b]pyrrolo[4,3,2-de]isoquinoline system, albeit in low yields. mdpi.com

Structure-Activity Relationship (SAR) Studies in this compound Derivatives Development

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold influence its biological activity and kinase selectivity.

Impact of Substituent Groups on Biological Activity and Kinase Selectivity

The nature and position of substituent groups on the indirubin core are critical determinants of its biological effects.

Kinase Selectivity: Halogenation at the C-5 position generally enhances inhibitory potency against CDKs, while a bromine at the C-6 position confers greater selectivity for GSK-3β. researchgate.netnih.gov The combination of a carboxylate at the 5'-position and a bromine at the C-7 position significantly promotes selective inhibition of DYRK kinases. mdpi.com

Impact of Oxime Modifications: The free oxime at the 3'-position is often crucial for potent inhibitory activity, as its replacement with a keto, methoxime, or acetoxime group can lead to a loss of activity against certain targets. nih.govencyclopedia.pub However, for other kinases like phosphorylase kinase, both oxime and acetoxime groups are favorable. uclan.ac.ukcore.ac.uk The introduction of bulky substituents on the 3'-oxime of 6-bromoindirubins showed a positive correlation between kinase inhibition and antitrypanosomal activity. asm.org

Influence of N1-Substitution: Methylation of the lactam nitrogen at position 1, which removes a hydrogen bond donor, leads to a loss of activity against CDKs and GSK3β. acs.org This highlights the importance of the N1-hydrogen for the canonical binding mode of indirubins to these kinases.

Stereochemical Considerations and Isomerism (e.g., (2Z,3E) Configuration)

The molecular structure of this compound and its analogues presents significant stereochemical complexity, which is a critical determinant of their biological activity. Isomerism in these compounds arises from two primary sources: the configuration around the exocyclic carbon-carbon double bond of the indirubin core and the geometry of the carbon-nitrogen double bond of the oxime functional group.

The indirubin scaffold itself contains an exocyclic C2=C3' double bond, which can exist in either a (Z) or (E) configuration. For indirubin and its derivatives, the (Z)-isomeric state is generally the thermodynamically most stable form and is the one exclusively populated at ambient temperatures. acs.org This stability is partly attributed to the formation of stabilizing intramolecular hydrogen bonds within the molecule. uow.edu.au Photo-induced Z to E isomerization can occur, but the reverse thermal E to Z isomerization typically proceeds readily in the dark. acs.org

The introduction of an oxime group at the 3'-position creates a second site for geometric isomerism at the C3'=N bond. Oximes derived from non-symmetrical ketones can be obtained as two distinct geometric isomers, designated as (E) or (Z). mdpi.com For many oximes, the energy barrier for (Z,E)-isomerization is high, which allows the isomers to exist as stable, individual compounds at room temperature and under physiological conditions. mdpi.com This stereochemical arrangement is of significant pharmacological importance, as different isomers can exhibit markedly different biological activities. tubitak.gov.trfrontiersin.org In the context of plant-derived oximes, it has been noted that the (E) isomers often possess higher biological activity compared to their (Z) counterparts. mdpi.com

For indirubin-based oximes, including this compound, a specific stereochemical configuration is often selectively synthesized to optimize biological efficacy. The nomenclature (2Z,3E) is used to define the stereochemistry at both of these key positions. google.comdrugbank.com

The (2Z) designation refers to the configuration at the C2=C3' double bond of the indirubin backbone.

The (3E) designation refers to the configuration at the C3'=N-OR double bond of the oxime group.

Synthetic procedures have been developed to selectively produce this (2'Z,3'E) isomer. For instance, the reaction of an appropriate indirubin derivative with hydroxylamine hydrochloride in a solvent like pyridine has been shown to yield the corresponding 3'-oxime selectively in the (2'Z,3'E) form. google.com A similar procedure utilizing methoxylamine hydrochloride is employed for the preparation of the corresponding methoxime derivatives, such as this compound. google.com The IUPAC name for Indirubin-3'-monoxime, a closely related analogue, is often cited as (Z,3E)-3-(hydroxyimino)-1',2'-dihydro-1H,3H-[2,3'-biindolyliden]-2'-one, which explicitly confirms this stereochemical arrangement. drugbank.comdrugbank.com

The following table summarizes the key stereochemical features of this compound and its analogues.

| Structural Feature | Isomeric Forms | Predominant/Synthesized Configuration | Notes |

| Indirubin Core (C2=C3' bond) | (E) or (Z) | (Z) | The (Z) isomer is the thermodynamically more stable form, stabilized by intramolecular hydrogen bonds. acs.orguow.edu.au |

| Oxime Moiety (C3'=N-OR bond) | (E) or (Z) | (E) | The (E) isomer is often the target of selective synthesis for enhanced biological activity. mdpi.comgoogle.com |

Molecular Mechanisms of Action: Kinase Inhibition Profile of Indirubin 3 Methoxime

FMS-like Tyrosine Kinase-3 (FLT3) Inhibition

Indirubin (B1684374) derivatives, including indirubin-3-methoxime, have been identified as inhibitors of FMS-like Tyrosine Kinase-3 (FLT3). google.com FLT3 is a receptor tyrosine kinase that plays a significant role in the survival, proliferation, and differentiation of hematopoietic cells. nih.gov Activating mutations of FLT3 are found in a substantial portion of acute myeloid leukemia (AML) cases, making it a key therapeutic target. mdpi.com The inhibitory action of indirubin compounds on FLT3 kinase activity can disrupt downstream signaling pathways, such as the Stat5 pathway, in AML cells. google.com While many studies focus on the broader class of indirubin oximes, the development of novel indirubin derivatives continues to yield potent type 1 FLT3 inhibitors, underscoring the scaffold's importance in targeting this kinase. nih.govgnu.ac.kr

Janus Kinase (JAK) Inhibition (e.g., JAK1/2)

The Janus kinase (JAK) family is another significant target for indirubin derivatives. nih.gov Specifically, certain indirubin-3-monoxime derivatives have been shown to be potent inhibitors of JAK1, JAK2, and JAK3. researchgate.net The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers. frontiersin.org The ability of the indirubin scaffold to inhibit members of the JAK family highlights its potential to modulate immune responses and cell proliferation through this pathway. nih.govresearchgate.net

Other Kinase Targets

This compound and related indirubin oximes are recognized for their broad-spectrum kinase inhibitory activity, often described as promiscuous. nih.govcore.ac.uk This characteristic stems from their ability to bind to the highly conserved ATP-binding pocket of numerous kinases. nih.gov Beyond FLT3 and JAK, this class of compounds demonstrates inhibitory effects against a wide array of other kinases involved in critical cellular processes.

These targets include:

c-Src: A non-receptor tyrosine kinase involved in cell proliferation and survival. mdpi.com

Casein Kinase 2 (CK2): A serine/threonine kinase that regulates a wide range of cellular processes. mdpi.comnih.gov

Death-Associated Protein Kinase-Related 2 (DRAK2): A serine/threonine kinase involved in immune cell signaling. nih.gov

Dual-Specificity Tyrosine-Phosphorylated and Regulated Kinase 1A (DYRK1A): A kinase implicated in various human malignancies. nih.gov Studies on indirubin binding to DYRK kinases have revealed the possibility of an "inverse binding mode" in addition to the expected orientation. core.ac.uk

Phosphatidylinositol 3-Kinase (PI3K): A family of lipid kinases central to cell growth, proliferation, and survival. mdpi.comnih.gov

c-Jun N-Terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and apoptosis. mdpi.comnih.gov

Chk1: A key kinase in the DNA damage response pathway. nih.gov

Serum and Glucocorticoid-Regulated Kinase (SGK): A serine/threonine kinase that regulates cell survival and ion channel function. nih.gov

The inhibitory potency of this compound has been quantified for some kinases. For example, its activity against Phosphorylase Kinase (PhK) has been documented.

| Compound | Target Kinase | IC₅₀ (µM) | Source |

|---|---|---|---|

| This compound | Phosphorylase Kinase (PhK) | 0.340 | core.ac.uk |

| Indirubin-3'-oxime | Phosphorylase Kinase (PhK) | 0.210 | core.ac.uk |

Computational Modeling of Kinase Binding Interactions

Computational methods are instrumental in elucidating the structural basis for the kinase inhibitory activity of this compound and its analogues. These techniques provide insights into binding modes, key molecular interactions, and the thermodynamics of ligand-enzyme association. core.ac.ukgoogle.com

Molecular docking simulations consistently predict that indirubin derivatives bind within the ATP-binding pocket of their target kinases. google.com A critical interaction is the formation of hydrogen bonds with amino acid residues in the "hinge region" that connects the N- and C-lobes of the kinase domain. core.ac.uk For instance, in studies with GSK-3β, indirubin oximes form hydrogen bonds with key residues such as VAL135 and ASP133. biomedres.us

Docking studies of indirubin derivatives against FLT3 have been used to rationalize structure-activity relationships and predict binding modes consistent with type 1 kinase inhibitors. nih.govgnu.ac.kr These models help visualize how modifications to the indirubin scaffold, such as the methoxime group, can influence interactions with the active site. nih.gov Analysis of indirubin binding to DYRK kinases has also shown that while a typical binding mode involving hinge region hydrogen bonds is common, an "inverse binding mode" is also possible, highlighting the complexity of these interactions. core.ac.uk

For a more refined analysis of binding energetics, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. Specifically, the QM/MM Poisson-Boltzmann Surface Area (PBSA) approach has been used to calculate the binding free energies of indirubin analogues with kinases like Phosphorylase Kinase (PhK). core.ac.uk This method combines the accuracy of quantum mechanics for the ligand and key active site residues with the efficiency of molecular mechanics for the rest of the protein and solvent. core.ac.uk

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_QM/MM + ΔG_solv − TΔS_solv

These calculations provide a theoretical ranking of inhibitor potency that can be compared with experimental data. core.ac.uk For this compound's interaction with PhK, QM/MM-PBSA calculations have been performed to dissect the energetic contributions to its binding affinity. core.ac.uk

| Compound | ΔE_QM/MM (kcal/mol) | ΔG_solv,elec (kcal/mol) | ΔG_solv,vdW (kcal/mol) | ΔG_bind (kcal/mol) | Source |

|---|---|---|---|---|---|

| This compound | -78.8 | 20.7 | -15.6 | -42.5 | core.ac.uk |

Cellular and Subcellular Effects of Indirubin 3 Methoxime

Cell Cycle Regulation

Indirubin-3-methoxime exerts significant control over the cell division cycle, a fundamental process for cell growth and proliferation. Its primary mechanism in this regard is the induction of cell cycle arrest, which halts the progression of cells through their division cycle at specific checkpoints.

Research has consistently demonstrated that this compound can induce cell cycle arrest, although the specific phase of arrest can vary depending on the cell type and experimental conditions.

In human neuroblastoma LA-N-1 cells, treatment with this compound leads to a notable arrest in the G0/G1 phase of the cell cycle. nih.gov This G0/G1 arrest is mechanistically linked to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1 and a concurrent reduction in the levels of CDK2 and cyclin E. nih.gov Similarly, in Hep-2 human laryngeal carcinoma cells, the compound was found to cause cell cycle arrest during the G1 phase. nih.gov This effect was associated with an induction of the Cdk inhibitor p21 and an inhibition of cyclin D1. nih.gov

While G1 arrest is a common finding, evidence from related indirubin (B1684374) compounds suggests that arrest at other checkpoints is also possible. For instance, derivatives such as 6-bromo-indirubin-3'-oxime (6-BIO) and 6-Br-5-methylindirubin-3'oxime have been shown to induce a G2/M phase arrest in neuroblastoma cells and Leishmania promastigotes, respectively. stratech.co.uklancs.ac.uk This indicates that the indirubin-oxime scaffold has the potential to interfere with multiple phases of the cell cycle.

The table below summarizes the observed effects of this compound and related compounds on cell cycle progression in different cell lines.

| Cell Line | Compound | Phase of Arrest | Associated Molecular Changes |

| LA-N-1 (Human Neuroblastoma) | Indirubin-3'-oxime | G0/G1 | ↑ p27Kip1, ↓ CDK2, ↓ Cyclin E |

| Hep-2 (Human Laryngeal Carcinoma) | Indirubin-3-monooxime | G1 | ↑ p21, ↓ Cyclin D1 |

| Leishmania donovani | 6-Br-5-methylindirubin-3'oxime | G2/M | Not specified |

| Neuroblastoma Cells | 6-bromo-indirubin-3'-oxime | G2/M | Not specified |

Apoptosis Induction

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. This process is tightly regulated and can be initiated through several distinct molecular pathways.

This compound is a potent inducer of apoptosis through pathways that are dependent on caspases, a family of cysteine proteases that execute the cell death program. Studies have shown that the compound activates a cascade of these enzymes in various human cancer cell lines, including cervical cancer (HeLa), hepatoma (HepG2), and colon cancer (HCT116) cells. nih.gov

The activation cascade involves both initiator and effector caspases. The process can be triggered via the extrinsic (death receptor) pathway, which involves the activation of caspase-8. nih.gov It also engages the intrinsic (mitochondrial) pathway, marked by the activation of caspase-9. nih.gov Both pathways converge on the activation of caspase-3, an executioner caspase responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govnih.gov The cleavage of pro-caspases 3, 8, and 9 has been observed in cells treated with related indirubin derivatives, further supporting this mechanism. google.comgoogle.com

While caspase-dependent apoptosis is a major outcome, research into related indirubin compounds suggests that cell death can also occur through caspase-independent mechanisms. For example, the derivative 7-Bromoindirubin-3'-oxime (7BIO) has been shown to trigger a rapid, non-apoptotic cell death process that does not involve the activation of effector caspases. nih.govcore.ac.uk Similarly, Indirubin 3'-epoxide induces cell death that is characterized by features of apoptosis, such as an increase in the sub-G1 cell population, but occurs without the activation of caspases. nih.gov This process involves the nuclear translocation of the apoptosis-inducing factor (AIF). nih.gov

Some evidence suggests that this compound itself may leverage a mixed mechanism, inducing cell death through both caspase-dependent and caspase-independent pathways, making it effective even in cells that have developed resistance to classical apoptosis. google.com

The mitochondria play a central role in the intrinsic apoptotic pathway induced by this compound. The compound has been shown to directly target mitochondrial function. nih.gov In isolated rat liver mitochondria, Indirubin-3'-oxime significantly impairs oxidative phosphorylation, decreases the efficiency of ATP synthesis, and causes perturbations in the mitochondrial membrane potential. nih.gov Specifically, it has been found to inhibit the activity of mitochondrial respiratory chain complexes II and IV. nih.gov

In cellular models, such as human neuroblastoma cells, treatment with the compound leads to a reduction in mitochondrial membrane potential. nih.gov This mitochondrial dysfunction is a critical step that precedes the release of pro-apoptotic factors into the cytoplasm. A key event in this process is the release of cytochrome c from the mitochondrial intermembrane space. mdpi.com The release is often triggered by the activation of pro-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane. nih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9 and initiates the downstream caspase cascade. nih.gov

The commitment of a cell to apoptosis is largely governed by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. This compound and its analogues have been shown to modulate the expression and activity of these key regulatory proteins to favor cell death.

The compound can induce conformational changes in the pro-apoptotic protein Bax and trigger the cleavage of another pro-apoptotic member, Bid. nih.gov The cleavage of Bid to its truncated form, tBid, facilitates the activation and mitochondrial translocation of Bax, amplifying the apoptotic signal through the mitochondrial pathway. nih.gov In some cell systems, an upregulation of Bax protein levels has also been observed. mdpi.com

Concurrently, this compound can suppress the levels of several critical anti-apoptotic proteins. Research has demonstrated that its treatment can lead to the downregulation of Bcl-2, which normally functions to prevent apoptosis by inhibiting Bax and Bak. nih.govmdpi.com Furthermore, the expression of other survival proteins, such as Mcl-1 and Survivin, has been shown to be downregulated following treatment with indirubin derivatives. nih.govgoogle.comresearchgate.netresearchgate.net The suppression of these anti-apoptotic factors lowers the threshold for apoptosis induction and enhances the cell's sensitivity to death signals.

The table below details the effects of this compound and its derivatives on key apoptotic regulatory proteins.

| Protein | Family/Function | Effect of Treatment | Cell Line / Context |

| Bax | Bcl-2 Family (Pro-apoptotic) | Conformational Change / Upregulation | HeLa, IM-9 Cells |

| Bid | Bcl-2 Family (Pro-apoptotic) | Cleavage to tBid | HeLa Cells |

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Downregulation | HeLa, IM-9 Cells |

| Mcl-1 | Bcl-2 Family (Anti-apoptotic) | Downregulation | General (Indirubin derivatives) |

| Survivin | IAP Family (Anti-apoptotic) | Downregulation | General (Indirubin derivatives) |

| AIF | Apoptosis-Inducing Factor | Nuclear Translocation | IMR-32 Cells (Indirubin 3'-epoxide) |

Mitochondrial Dysfunction and Cytochrome c Release

Necrosis Induction in Cellular Contexts

While much of the research on indirubin derivatives focuses on apoptosis (programmed cell death), some derivatives have been shown to induce other forms of cell death, including necrosis. Certain 7-substituted indirubins, for instance, can trigger cell death through mechanisms that may be caspase-independent, leading to outcomes such as secondary necrosis. google.com This suggests that the mode of cell death induced by indirubin compounds can be influenced by their specific chemical structure.

Anti-Proliferative Effects in Diverse Cell Lines

This compound and its related compounds exhibit significant anti-proliferative activity across a wide range of human cancer cell lines. This effect is a cornerstone of its therapeutic potential and has been documented in numerous studies. The biological activity of indirubin oxime derivatives is often much higher than that of the parent compound, indirubin. mdpi.comencyclopedia.pub

The anti-proliferative action stems primarily from the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), which leads to cell cycle arrest, as well as the inhibition of other signaling pathways crucial for cancer cell growth. google.comnih.gov For example, Indirubin-3'-monoxime has demonstrated the ability to induce apoptosis in a dose-dependent manner in cervical cancer (HeLa), hepatoma (HepG2), and colon cancer (HCT116) cells. nih.gov It has also been shown to inhibit the growth of human MCF-7 breast cancer cells, osteosarcoma, and cholangiocarcinoma cells. mdpi.com

The potency of this anti-proliferative effect, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific cell line and the structural variant of the indirubin compound.

Interactive Table: Anti-Proliferative Activity of Indirubin Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 Value |

| HCT-116 | Colon Carcinoma | Indirubin-3'-monoxime | 12 µM medchemexpress.com |

| SW620 | Colorectal Adenocarcinoma | Indirubin-based hydroxamides | 0.007 - 0.09 µM researchgate.net |

| PC-3 | Prostate Cancer | Indirubin-based hydroxamides | 0.007 - 0.09 µM researchgate.net |

| NCI-H23 | Lung Adenocarcinoma | Indirubin-based hydroxamides | 0.007 - 0.09 µM researchgate.net |

| KB | Cervical Carcinoma | Indirubin-3'-monoxime | 19.2 µM medchemexpress.com |

| K562 | Chronic Myelogenous Leukemia | Indirubin-3'-monoxime | > 30 µM medchemexpress.com |

| Co12 | Colon Carcinoma | Indirubin-3'-monoxime | > 100 µM medchemexpress.com |

Modulation of Signal Transduction Pathways

This compound exerts its cellular effects by influencing several critical intracellular signaling pathways that regulate cell fate, inflammation, and survival.

Indirubin-3'-oxime has been identified as a potent activator of the Wnt/β-catenin signaling pathway. nih.govresearchgate.net This activation is achieved through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the pathway. nih.gov By inhibiting GSK-3β, Indirubin-3'-oxime prevents the degradation of β-catenin. google.com This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes. nih.govnih.gov This mechanism has been shown to enhance the osteogenic commitment of bone marrow-derived stromal cells and inhibit adipocyte differentiation. nih.govnih.gov A derivative, KY19382 (5, 6-dichloroindirubin-3′-methoxime), also activates this pathway by targeting both GSK-3β and the CXXC5–Dvl protein–protein interaction. mdpi.comresearchgate.net

Indirubin-3'-monoxime demonstrates anti-inflammatory properties by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov In macrophage cell lines like RAW264.7, it inhibits the release of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2, interleukin-1β (IL-1β), and IL-6, which are induced by lipopolysaccharide (LPS). mdpi.comnih.gov The compound achieves this by preventing the nuclear translocation of the NF-κB p65 subunit, thereby down-regulating the expression of inflammatory genes. nih.govnih.gov This suggests a mechanism where Indirubin-3'-monoxime interferes with the upstream signals that lead to NF-κB activation. google.comnih.gov

Several indirubin derivatives are potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many human cancers and plays a crucial role in cell survival and proliferation. nih.govnih.gov The inhibition is thought to occur through the blockage of STAT3's upstream activating kinases, such as those in the Src family. google.comnih.gov For example, the derivative E804 was found to directly inhibit Src kinase activity. nih.govnih.gov This inhibition prevents the tyrosine phosphorylation of STAT3, suppressing its DNA-binding activity. nih.govnih.gov Consequently, the expression of anti-apoptotic proteins regulated by STAT3, such as Mcl-1 and Survivin, is down-regulated, leading to the induction of apoptosis in cancer cells. nih.govnih.gov

Indirubin and its derivatives, including the oxime variants, are recognized as potent ligands and activators of the Aryl Hydrocarbon Receptor (AhR), also known as the dioxin receptor. google.comgoogle.comgoogle.com Upon binding, these compounds induce the nuclear translocation of AhR. google.comnih.gov The activation of the AhR pathway can contribute to the anti-proliferative effects of some indirubins. google.com This AhR-mediated action is considered a distinct mechanism from the compound's kinase inhibition properties. nih.gov Studies have shown that indirubin can be a more potent activator of human AhR than the prototypical agonist TCDD (dioxin). invivogen.com This interaction opens another avenue through which indirubin compounds can exert their cellular effects, potentially influencing gene expression related to cell cycle control. google.comnih.gov

Other Signaling Cascades (e.g., Akt, Src)

This compound and its derivatives modulate several critical signaling cascades beyond their well-known effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Research has identified significant inhibitory actions on the Akt and Src pathways.

Akt Pathway

Indirubin-3'-oxime, a closely related analog, has been shown to inhibit the Akt signaling pathway. nih.gov In a study on pancreatic ductal adenocarcinoma (PDAC) cells, Indirubin-3'-oxime (Indox) was found to inhibit the Akt pathway, which contributed to the suppression of migration and invasion activities. nih.gov The compound was observed to block the fibroblast growth factor-induced phosphorylation of Akt in mouse fibroblast NIH/3T3 cells. nih.gov It has also been suggested that Indirubin-3'-oxime may interfere with the phosphorylation of Y-box binding protein 1 (YB-1), a process that can be mediated by Akt. mdpi.com In melanoma cells, however, the derivative 6-bromoindirubin-3'-oxime (B1676677) (6BIO) did not inhibit the phosphorylation levels of Akt signaling proteins, suggesting its selectivity for other pathways in that specific context. nih.gov

Src Kinase

Indirubin derivatives have been identified as inhibitors of Src family kinases. nih.govbslonline.org The general class of indirubin oximes demonstrates a high affinity for the ATP-binding site of several protein kinases, including c-Src. mdpi.comresearchgate.net An indirubin derivative, E804, was found to directly inhibit Src kinase activity. Another study reported that a dual inhibition of Janus and Src family kinases by a novel indirubin derivative could block constitutively-activated Stat3 signaling in human pancreatic cancer cells. nih.gov

| Compound | Signaling Pathway | Effect | Cell Type/Model | Reference |

|---|---|---|---|---|

| Indirubin-3'-oxime (Indox) | Akt | Inhibition of phosphorylation | Pancreatic ductal adenocarcinoma (PDAC) cells | nih.gov |

| Indirubin-3'-oxime | Akt | Inhibition of fibroblast growth factor-induced phosphorylation | Mouse fibroblast NIH/3T3 cells | nih.gov |

| Indirubin Derivatives | Src | Inhibition of kinase activity | General finding | nih.govbslonline.org |

| Indirubin Oximes | c-Src | High-affinity binding | Biochemical assays | mdpi.comresearchgate.net |

| 6-Bromoindirubin-3'-oxime (6BIO) | Akt, Src | No inhibition of phosphorylation | Human melanoma cells | nih.gov |

Effects on Gene Expression and Protein Levels (e.g., p21, p27Kip1, YB-1, Estrogen-Related Receptor γ (ERRγ), Peroxisome Proliferator-Activated Receptor-γ Co-activator-1α (PGC1α), c-myc)

This compound and its analogs exert significant control over the expression of various genes and proteins that are crucial for cell cycle regulation, mitochondrial function, and oncogenic processes.

p21 and p27Kip1 : The expression of the cyclin-dependent kinase inhibitor p21 (also known as p21CIP1) does not appear to be induced by all indirubin derivatives; for instance, the derivative 7BIO did not induce its expression in SH-SY5Y neuroblastoma cells. google.com In contrast, Indirubin-3'-oxime has been shown to increase the protein level of another CDK inhibitor, p27Kip1. This effect contributes to cell cycle arrest at the G0/G1 phase in human neuroblastoma cells.

YB-1 : Indirubin 3'-oxime is recognized as a novel and effective inhibitor of the nuclear translocation of Y-box binding protein 1 (YB-1). nih.govsigmaaldrich.com In human hepatocellular carcinoma (HepG2) cells, treatment with anticancer agents can induce the movement of YB-1 from the cytoplasm to the nucleus, where it activates the expression of multidrug resistance genes. nih.gov Indirubin 3'-oxime was found to inhibit this induced nuclear transport of YB-1. mdpi.comnih.gov

Estrogen-Related Receptor γ (ERRγ) and Peroxisome Proliferator-Activated Receptor-γ Co-activator-1α (PGC1α) : Mechanistic studies in human neuroblastoma LA-N-1 cells revealed that Indirubin-3'-oxime specifically decreased the expression of the orphan nuclear receptor Estrogen-Related Receptor γ (ERRγ), a key regulator of mitochondrial function. The same study also noted a decrease in the expression of Peroxisome Proliferator-Activated Receptor-γ Co-activator-1β (PGC-1β). While a direct effect on PGC1α was not reported, ERRγ's transcriptional activity is known to be dependent on its co-activation by PGC1α, suggesting an indirect regulatory impact.

c-myc : The effect of indirubins on the c-myc oncogene appears to be linked to their inhibition of GSK-3. google.comgoogle.com The activation of Wnt signaling, which occurs as a result of GSK-3 inhibition by indirubins, has been shown to prevent apoptosis induced by c-Myc in Rat-1 cells. google.comgoogle.com

| Target Gene/Protein | Compound | Observed Effect | Cell Type | Reference |

|---|---|---|---|---|

| p21CIP1 | 7-Bromoindirubin-3'-oxime (7BIO) | No induction of expression | SH-SY5Y neuroblastoma cells | google.com |

| p27Kip1 | Indirubin-3'-oxime | Increased protein level | Human neuroblastoma cells | |

| YB-1 | Indirubin 3'-oxime | Inhibition of nuclear translocation | HepG2 hepatocellular carcinoma cells | mdpi.comnih.govsigmaaldrich.com |

| Estrogen-Related Receptor γ (ERRγ) | Indirubin-3'-oxime | Decreased expression | LA-N-1 neuroblastoma cells | |

| Peroxisome Proliferator-Activated Receptor-γ Co-activator-1β (PGC-1β) | Indirubin-3'-oxime | Decreased expression | LA-N-1 neuroblastoma cells | |

| c-myc | Indirubin derivatives | Indirectly prevents c-Myc-induced apoptosis via GSK-3 inhibition | Rat-1 cells | google.comgoogle.com |

Induction of Heme Oxygenase 1

Certain indirubin derivatives have been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with significant antioxidant and anti-inflammatory properties. The induction of HO-1 is a protective cellular response to oxidative stress. clemson.edu

A study involving the indirubin derivative Indirubin-3'-(2,3 dihydroxypropyl)-oximether (E804) demonstrated a clear induction of HO-1 in macrophages. clemson.edu This effect was maintained even in the presence of lipopolysaccharide (LPS), a potent inflammatory stimulus. clemson.edu The induction of HO-1 by E804 is considered a potentially important mechanism for its anti-inflammatory effects. clemson.edu Furthermore, research on Indirubin-3'-monoxime (I3M) showed that it activated the Nrf2/HO-1 signaling pathway in LNCaP prostate cancer cells. researchgate.net This activation led to the inhibition of MMP-9 expression and suppressed cancer cell invasion. researchgate.net

Preclinical Biological Activities and Therapeutic Potential in Disease Models

Anticancer Potential

Indirubin-3-methoxime has shown promising anticancer effects across a range of human cancer cell lines and in animal models, suggesting its potential as a broad-spectrum antineoplastic agent.

In Vitro Efficacy in Various Human Cancer Cell Lines

The cytotoxic and antiproliferative effects of this compound have been documented in a multitude of human cancer cell lines. Research has demonstrated its ability to inhibit the growth of cells derived from various cancers, including breast carcinoma, neuroblastoma, hepatocellular carcinoma, leukemia, melanoma, osteosarcoma, cholangiocarcinoma, lung cancer, and colorectal cancer. mdpi.comnih.govresearchgate.netnih.gov For instance, studies have reported its effectiveness in inhibiting the proliferation of human MCF-7 breast cancer cells. mdpi.comnih.gov Furthermore, it has been found to inhibit the growth of human neuroblastoma LA-N-1, SH-SY5Y, and SK-N-DZ cells in a manner that is dependent on both dose and time. nih.gov Its activity extends to osteosarcoma and cholangiocarcinoma cells as well. mdpi.comnih.gov

Table 1: In Vitro Anticancer Activity of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effects |

|---|---|---|

| Breast Carcinoma | MCF-7 | Growth inhibition mdpi.comnih.gov |

| Neuroblastoma | LA-N-1, SH-SY5Y, SK-N-DZ | Dose- and time-dependent growth inhibition nih.gov |

| Hepatocellular Carcinoma | HepG2 | Cytotoxicity |

| Leukemia | KBM-5 | Inhibition of invasion nih.gov |

| Melanoma | B16F10 | Inhibition of metastasis researchgate.net |

| Osteosarcoma | Not specified | Growth inhibition mdpi.comnih.gov |

| Cholangiocarcinoma | Not specified | Growth inhibition mdpi.comnih.gov |

| Lung Cancer | NCI-H23 | Cytotoxicity researchgate.net |

| Colorectal Cancer | SW620 | Cytotoxicity researchgate.net |

| Multiple Myeloma | ARP1, U266, RPMI8226 | Growth suppression, apoptosis nih.gov |

| Pancreatic Ductal Adenocarcinoma | Not specified | Proliferation inhibition nih.gov |

In Vivo Efficacy in Murine Xenograft Models

The anticancer potential of this compound observed in cell cultures has been substantiated by in vivo studies using murine xenograft models. For example, its administration has been shown to inhibit the growth of pancreatic ductal adenocarcinoma xenografts in mice. nih.gov Similarly, research has demonstrated its efficacy in mouse models of multiple myeloma and colon cancer. slideplayer.com Furthermore, a derivative of this compound has shown antitumor activity in a mouse xenograft model, with efficacy comparable to the established drug SAHA. researchgate.net

Therapeutic Relevance for Specific Malignancies

The preclinical data suggests that this compound may hold therapeutic relevance for several specific types of cancer.

Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML): Indirubin (B1684374) derivatives have shown effectiveness in treating chronic myeloid leukemia in preclinical trials. nih.gov The ability of these compounds to inhibit key signaling pathways, such as STAT5, is a promising avenue for leukemia therapy. encyclopedia.pub

Neuroblastoma: As the most common extracranial solid tumor in infancy, neuroblastoma presents a significant challenge. nih.gov this compound has been found to inhibit the growth of human neuroblastoma cells and induce cell cycle arrest, suggesting its potential as a novel therapeutic agent for this pediatric cancer. nih.gov

Pancreatic Ductal Adenocarcinoma (PDAC): PDAC is a highly aggressive cancer with poor prognosis. nih.gov this compound has demonstrated the ability to inhibit the proliferation of PDAC cells in vitro and in a spontaneous PDAC mouse model, highlighting its potential to combat this deadly disease. nih.gov

Anti-Inflammatory Effects

Beyond its anticancer properties, this compound has demonstrated significant anti-inflammatory activity by modulating key inflammatory mediators.

Modulation of Inflammatory Mediators

Research has shown that this compound can suppress the production of several pro-inflammatory molecules. In lipopolysaccharide (LPS)-treated macrophage cells, it has been observed to inhibit the release of interleukin (IL)-1β and IL-6. mdpi.comnih.govnih.gov Furthermore, it has been shown to reduce the generation of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are key players in the inflammatory response. mdpi.comnih.govnih.gov This modulation of inflammatory mediators suggests its potential use in the treatment of various inflammatory diseases. nih.gov

Anti-Obesity Research

Preliminary research has indicated a potential role for this compound and its parent compound, indirubin, in combating obesity. Studies have shown that indirubin can inhibit adipogenesis, the process of fat cell formation, in both preadipocyte cells and in obese mice. researchgate.net A derivative of indirubin, indirubin-3'-oxime (I3O), has been identified as an activator of the Wnt/β-catenin signaling pathway, which is known to inhibit the differentiation of preadipocytes. nih.govnih.gov In vivo studies with I3O in mice fed a high-fat diet showed that it attenuated body weight gain and visceral fat accumulation. researchgate.netnih.govnih.gov These findings suggest that targeting the Wnt/β-catenin pathway with compounds like this compound could be a viable therapeutic strategy for obesity and related metabolic syndromes. researchgate.netnih.gov

Inhibition of Adipocyte Differentiation in vitro and in vivo

Activation of the Wnt/β-catenin signaling pathway is known to inhibit the formation of fat cells, a process called adipogenesis, by keeping preadipocytes in their undifferentiated state. nih.gov this compound has been identified as an activator of this crucial pathway. nih.gov

In laboratory studies using 3T3-L1 preadipocyte cells, this compound was shown to effectively inhibit their differentiation into mature adipocytes. nih.govresearchgate.net This was accompanied by a decrease in the expression of key adipocyte markers, namely CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ), at both the mRNA and protein levels. nih.govresearchgate.net Concurrently, an increase in β-catenin levels was observed, confirming the activation of the Wnt/β-catenin pathway. nih.gov

Further investigations in animal models have corroborated these in vitro findings. In mice fed a high-fat diet, administration of this compound was found to inhibit the development of obesity by reducing body weight gain and the accumulation of visceral fat. nih.govresearchgate.net

Table 1: Effect of this compound on Adipocyte Differentiation Markers

| Marker | Effect | Level of Regulation | Reference |

| C/EBPα | Decreased Expression | mRNA and Protein | nih.gov |

| PPARγ | Decreased Expression | mRNA and Protein | nih.gov |

| β-catenin | Increased Expression | Protein | nih.gov |

Bone Development and Growth Stimulation

The Wnt/β-catenin signaling pathway also plays a pivotal role in the maturation of chondrocytes, the cells responsible for cartilage formation, which is essential for longitudinal bone growth. nih.govnih.gov

Promotion of Chondrocyte Proliferation and Differentiation in vitro

This compound has been demonstrated to promote the proliferation and differentiation of chondrocytes in vitro. nih.govnih.gov Studies have shown that it stimulates the maturation of these cells through the activation of the Wnt/β-catenin pathway. nih.govnih.gov This effect is crucial for the process of endochondral ossification, where cartilage is replaced by bone during growth.

Enhancement of Longitudinal Bone Growth in vivo

The stimulatory effects of this compound on chondrocytes translate to tangible effects on bone growth in living organisms. nih.govnih.gov In an ex vivo tibial culture system, the compound was found to enhance longitudinal bone growth. nih.govnih.gov Furthermore, intraperitoneal injections of this compound in adolescent mice led to an increase in the height of the growth plate and subsequent tibial growth. nih.govnih.gov Histological analyses revealed that the width of the area positive for Collagen Type II Alpha 1 Chain (Col2a1), a key component of cartilage, was increased following treatment. nih.gov The height of the hypertrophic zone in the growth plate was also increased. nih.gov

Table 2: In vivo Effects of this compound on Bone Growth

| Parameter | Observation | Animal Model | Reference |

| Tibial Length | Increased | Adolescent Mice | nih.gov |

| Growth Plate Height | Increased | Adolescent Mice | nih.govnih.gov |

| Col2a1-positive Area Width | Increased | Adolescent Mice | nih.gov |

| Hypertrophic Zone Height | Increased | Adolescent Mice | nih.gov |

Antibacterial Activity

In addition to its effects on cellular differentiation and growth, this compound has also been investigated for its potential to combat bacterial infections.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

Synthetic indirubin-3′-monoximes have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.gov In vitro studies have determined the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains. nih.gov The majority of the synthesized indirubin-3′-monoximes exhibited stronger antibacterial activities against S. aureus ATCC25923 than the parent compound, indirubin. nih.gov

Impact on Bacterial Cell Membrane Permeability

The mechanism underlying the antibacterial action of indirubin-3′-monoximes appears to involve the disruption of the bacterial cell membrane. nih.gov Transmission electron microscopy of S. aureus cells treated with a potent indirubin-3′-monoxime derivative revealed significant morphological changes, suggesting damage to the cell envelope. nih.gov Further studies using fluorescence microscopy with DNA-intercalating dyes indicated a loss of membrane integrity in the treated bacteria. nih.gov This increased permeability of the cell membrane is believed to be a key factor in the antibacterial efficacy of these compounds. nih.gov

Synergistic Effects with Existing Antibiotics

Research has demonstrated that this compound and its analogues can enhance the efficacy of conventional antibiotics, particularly against multi-drug-resistant pathogens. nih.gov Studies investigating its antibacterial properties revealed that while some indirubin-3′-monoximes were inactive when used alone against multi-drug-resistant Staphylococcus aureus (MRSA), they exhibited significant synergistic or additive effects when combined with antibiotics like levofloxacin (B1675101). nih.gov

One study found that a specific indirubin-3′-monoxime derivative, when combined with levofloxacin, reduced the minimum inhibitory concentration (MIC) of levofloxacin against an MRSA strain from 16 μg/mL to 2 μg/mL. nih.gov This synergy is quantified by the fractional inhibitory concentration index (FICI), with a value of 0.375 indicating a strong synergistic interaction. nih.gov The underlying mechanism for this effect appears to be an increase in the permeability of the bacterial cell membrane, as observed through electron microscopy and leakage of intracellular components like potassium ions and nucleic acids. nih.gov

Table 1: Synergistic Activity of Indirubin-3'-monoxime Analog with Levofloxacin against MRSA

| Compound | Pathogen | MIC of Levofloxacin Alone (μg/mL) | MIC of Levofloxacin in Combination (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

|---|---|---|---|---|---|

| Indirubin-3′-monoxime 5aa | Multi-drug-resistant S. aureus | 16 | 2 | 0.375 | Synergism nih.gov |

Vasoprotective Properties

This compound has shown significant potential as a vasoprotective agent, primarily through its ability to inhibit key processes involved in atherosclerosis and restenosis, such as the proliferation and migration of vascular smooth muscle cells (VSMCs). nih.govnih.gov

Pathological proliferation of VSMCs is a critical event in the formation of neointima, the thickening of the innermost layer of a blood vessel that leads to stenosis. nih.gov Indirubin-3'-monoxime (I3MO) has been shown to dose-dependently inhibit VSMC proliferation induced by platelet-derived growth factor (PDGF), arresting the cells in the G₀/G₁ phase of the cell cycle. nih.gov This anti-proliferative effect is linked to the specific inhibition of the signal transducer and activator of transcription 3 (STAT3) signaling pathway. nih.gov In a murine femoral artery cuff model, I3MO was found to prevent neointima formation while reducing STAT3 phosphorylation. nih.gov

In addition to its anti-proliferative effects, I3MO also possesses anti-motogenic properties. nih.gov It effectively inhibits VSMC migration induced by potent stimuli such as PDGF, leukotriene B₄ (LTB₄), and cysteinyl leukotrienes (cysLTs). nih.govscispace.com This anti-migratory activity is attributed to the induction of heme oxygenase 1 (HO-1), a protein known for its atheroprotective effects. scispace.comresearchgate.net

Further investigation has revealed a novel dual inhibitory mechanism by which I3MO counteracts leukotriene (LT)-mediated VSMC migration. nih.govresearchgate.net Leukotrienes, produced by immune cells like monocytes, are powerful chemoattractants that promote VSMC migration and vascular inflammation. nih.govscispace.com I3MO tackles this process from two angles:

Inhibition of the Migratory Response in VSMCs: I3MO interferes with the pro-migratory signaling pathways within the vascular smooth muscle cells themselves, blunting their response to leukotriene stimulation. nih.govnih.gov

Suppression of Leukotriene Biosynthesis in Monocytes: I3MO directly inhibits 5-lipoxygenase (5-LO), the key enzyme responsible for producing leukotrienes in monocytes. nih.govresearchgate.net It has been shown to inhibit 5-LO with an IC₅₀ value in the low micromolar range. researchgate.net By preventing the production of these pro-migratory signals at their source, I3MO effectively reduces the stimulus for VSMC migration. nih.gov

This dual action on both the migratory stimulus (leukotriene production) and the cellular response complements its anti-proliferative properties, making this compound a promising compound for vasoprotection. nih.gov

Table 2: Vasoprotective Activities of Indirubin-3'-monoxime (I3MO)

| Activity | Inducing Stimulus | Key Mechanistic Findings | Reference |

|---|---|---|---|

| Inhibition of VSMC Proliferation | PDGF | Cell cycle arrest in G₀/G₁; Inhibition of STAT3 phosphorylation. | nih.gov |

| Inhibition of VSMC Migration | PDGF, LTB₄, cysLTs | Induction of heme oxygenase 1 (HO-1). | nih.govnih.govscispace.com |

| Inhibition of LT Biosynthesis | (In monocytes) | Direct inhibition of 5-lipoxygenase (5-LO) enzyme. | nih.govresearchgate.net |

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

Neuroprotective Potential

This compound has demonstrated significant neuroprotective effects in various preclinical models, suggesting its potential for treating neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov A key pathological feature of Alzheimer's is the neuronal apoptosis induced by beta-amyloid (Aβ) peptides and the hyperphosphorylation of tau protein. nih.govnih.gov

In studies using human neuroblastoma SH-SY5Y cells, this compound (IMX) was shown to protect against Aβ-induced neurotoxicity. nih.govnih.gov It attenuated cell death in a dose-dependent manner and significantly decreased the hyperphosphorylation of tau protein. nih.govnih.gov The mechanism behind this effect is the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), two enzymes heavily implicated in abnormal tau phosphorylation. nih.govtocris.com IMX is a known inhibitor of GSK-3β, with a reported IC₅₀ of 190 nM. tocris.com

Furthermore, the neuroprotective role of IMX was explored in a mouse model of cognitive impairment induced by a high-fat diet, which mimics insulin (B600854) resistance—a known risk factor for Alzheimer's. nih.gov In these mice, treatment with IMX led to improved learning and memory performance, reduced oxidative stress, and attenuated acetylcholinesterase (AChE) activity. nih.gov Notably, IMX treatment also augmented the levels of brain-derived neurotrophic factor (BDNF), a crucial protein for synaptic plasticity and neuronal survival. nih.gov These findings suggest that the neuroprotection offered by IMX may be a result of enhanced BDNF-based synaptic plasticity, driven by its inhibition of GSK-3β. nih.gov

Table 3: Neuroprotective Effects of Indirubin-3'-monoxime (IMX)

| Disease Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Aβ-induced neurotoxicity in SH-SY5Y cells | Attenuated neuronal apoptosis; Decreased tau hyperphosphorylation. | Inhibition of GSK-3β and CDKs. | nih.govnih.govnih.gov |

| High-fat diet-induced cognitive impairment in mice | Improved learning and memory; Reduced oxidative stress; Increased brain BDNF levels. | Inhibition of GSK-3β, leading to enhanced BDNF-based synaptic plasticity. | nih.gov |

Potential in Psoriasis Treatment

Psoriasis is a chronic immune-mediated inflammatory skin disease. nih.govnih.gov While much of the research in this area has focused on the parent compound, indirubin, the findings provide a strong rationale for the therapeutic potential of its derivatives, including this compound. nih.govnih.gov

Indirubin has been shown to effectively ameliorate psoriasis-like skin lesions in imiquimod-induced mouse models. nih.gov Its mechanism involves reducing inflammatory responses mediated by IL-17A-producing γδ T cells, which are key players in psoriasis pathogenesis. nih.gov Indirubin achieves this by inhibiting the Jak3/Stat3 signaling pathway. nih.gov

A direct mechanistic link for this compound's potential in psoriasis comes from its activity as a kinase inhibitor. uclan.ac.uk Psoriasis has been associated with the physiological hyperactivity of phosphorylase kinase (PhK). uclan.ac.uk Studies have identified indirubin-3'-oxime, a closely related analogue, as a moderately potent inhibitor of PhK, suggesting that this compound could exert therapeutic effects by targeting this enzyme. uclan.ac.uk This potential is further supported by patent literature that includes the treatment of psoriasis as a possible application for indirubin and its analogs. google.com

Mentioned Compounds

Future Directions in Indirubin 3 Methoxime Research

Design and Synthesis of More Potent and Selective Derivatives

The quest for enhanced therapeutic efficacy and reduced off-target effects is a primary driver in the ongoing development of indirubin-3-methoxime analogs. uclan.ac.ukcore.ac.uk Modifications to the indirubin (B1684374) scaffold are a key strategy to design inhibitors with improved kinase specificity. uclan.ac.ukcore.ac.uk

Researchers have synthesized and evaluated a wide array of indirubin derivatives, demonstrating that specific substitutions can significantly enhance potency and selectivity for various protein kinases. core.ac.ukgoogle.com For instance, the introduction of a 3'-oxime group to the indirubin structure has been shown to increase the inhibitory potency towards several kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). mdpi.comnih.gov Further modifications, such as the addition of a methoxime group, have been explored to fine-tune these properties. google.comgoogle.com

One area of focus is the synthesis of halogenated derivatives. For example, 6-bromoindirubin-3'-oxime (B1676677) has demonstrated significantly greater affinity for GSK-3β compared to its non-halogenated counterpart. mdpi.com The strategic placement of substituents on the indirubin rings can influence interactions with the ATP-binding pocket of target kinases, leading to improved selectivity. google.com The synthesis of 7-substituted indirubin-3'-oximes has also been undertaken to explore their therapeutic potential. google.com

Future synthetic strategies will likely involve the creation of novel derivatives with diverse functional groups at various positions of the indirubin core. These efforts aim to optimize the pharmacological profile of these compounds, leading to the development of drug candidates with superior potency and a more favorable therapeutic window. google.comcore.ac.uk

Table 1: Examples of Indirubin Derivatives and Their Reported Activities

| Compound Name | Modification | Reported Activity |

| Indirubin-3'-oxime | Addition of a 3'-oxime group | Increased potency towards CDKs and GSK-3β mdpi.com |

| 6-bromoindirubin-3'-oxime | Bromination at the 6-position and addition of a 3'-oxime group | High affinity for GSK-3β mdpi.com |

| Indirubin-3'-methoxime | Addition of a 3'-methoxime group | Kinase inhibition core.ac.ukidrblab.net |

| 7-fluoroindirubin-3'-methoxime | Fluorination at the 7-position and addition of a 3'-methoxime group | Potential cell death-inducing properties google.com |

| 6-bromo-5-methylindirubin-3'-oxime | Bromination at the 6-position, methylation at the 5-position, and addition of a 3'-oxime group | Potent inhibitor of Leishmania donovani growth lancs.ac.uk |

Identification and Validation of Novel Molecular Targets

While indirubin and its derivatives, including this compound, are well-known for their inhibitory effects on various kinases like CDKs and GSK-3, the full spectrum of their molecular targets is still under investigation. google.commdpi.com Identifying and validating new targets is crucial for understanding the complete mechanism of action and for discovering new therapeutic applications.

Recent studies have begun to uncover novel targets for indirubin derivatives. For instance, some indirubin oximes have been found to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes. mdpi.com Interestingly, the replacement of the 3'-oxime with a 3'-methoxime group resulted in a loss of this inhibitory activity, highlighting the importance of specific structural features for target engagement. mdpi.com

Another area of exploration is the interaction of indirubin derivatives with non-kinase targets. The aryl hydrocarbon receptor (AhR) has been identified as a target for some indirubins. google.comgoogle.com Further research is needed to determine if this compound or its analogs also interact with this receptor and the functional consequences of such interactions.

The validation of these novel targets is a critical next step. This process involves using a combination of biochemical, cellular, and in vivo models to confirm that the interaction between the indirubin derivative and the target is responsible for the observed biological effect. Techniques such as target knockdown or overexpression can help to validate the role of the identified protein in the compound's mechanism of action. nih.gov

Advanced Computational Approaches in Rational Drug Design

Computational methods are playing an increasingly important role in the rational design of new this compound derivatives with improved properties. core.ac.ukgoogle.com These approaches allow for the prediction of binding affinities and the exploration of structure-activity relationships (SAR) before undertaking costly and time-consuming chemical synthesis. core.ac.uk

Molecular docking studies have been used to model the binding of indirubin derivatives within the ATP-binding pocket of various kinases. core.ac.ukgoogle.com These models help to identify key interactions that contribute to inhibitory potency and selectivity. google.com For example, docking studies of 6-bromoindirubin-3'-oxime into GSK-3β have revealed that the oxime group forms hydrogen bonds with specific amino acid residues, contributing to its high affinity. mdpi.com

More advanced computational techniques, such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations, are being employed to gain a more detailed understanding of the binding mechanisms. core.ac.uk These methods can provide insights into the dynamic nature of the protein-ligand interactions and can help to predict the thermodynamic properties of binding. core.ac.uk

The use of these computational tools can guide the design of new derivatives with specific modifications aimed at enhancing interactions with the target protein or disrupting interactions with off-target proteins. core.ac.uknih.gov This rational, structure-based drug design approach is expected to accelerate the discovery of more potent and selective this compound-based therapies. core.ac.uk

Exploration of Combination Therapies with Existing Agents

To enhance therapeutic efficacy and overcome potential drug resistance, the investigation of this compound in combination with existing therapeutic agents is a promising area of future research. nih.gov Combining drugs with different mechanisms of action can lead to synergistic effects, allowing for lower doses of each agent and potentially reducing toxicity.

One notable area of investigation is the combination of indirubin derivatives with proteasome inhibitors in the treatment of multiple myeloma. nih.gov Research has shown that Indirubin-3'-monoxime (I3MO) can sensitize multiple myeloma cells to the effects of the proteasome inhibitor bortezomib. nih.gov The development of dual-inhibition strategies, such as a novel I3MO derivative that also incorporates a histone deacetylase 6 (HDAC6) inhibitor moiety, is being explored to simultaneously target both the proteasome and autophagy pathways in multiple myeloma. nih.gov

Another potential application is the use of indirubin derivatives in combination with conventional chemotherapy. For instance, the Aurora kinase inhibitor MLN8237, which shares some targets with indirubin derivatives, has shown activity against neuroblastoma xenografts, both as a monotherapy and in combination with standard chemotherapy. idrblab.net

Future studies should systematically evaluate the in vitro and in vivo efficacy of combining this compound or its analogs with a range of existing drugs for various diseases. These studies will be crucial in identifying synergistic combinations and defining optimal treatment regimens.

Investigation of Additional Therapeutic Applications and Mechanistic Insights

Beyond its well-established role as a kinase inhibitor in cancer, research is beginning to uncover additional therapeutic potential for this compound and its related compounds, along with deeper mechanistic insights.

Recent findings suggest that indirubin derivatives may have applications in treating a broader range of diseases. For example, Indirubin-3'-monoxime has demonstrated the ability to suppress the replication of multidrug-resistant HIV in humanized mice. nih.gov Another study identified indirubin-3'-oxime as an activator of the Wnt/β-catenin signaling pathway, which led to the inhibition of adipocyte differentiation and obesity in mice. nih.gov Furthermore, certain indirubin-3'-monoximes have displayed promising antibacterial activity against Staphylococcus aureus, suggesting a potential role in combating bacterial infections. nih.gov A patent has also highlighted the potential of a composition containing 5,6-dichloroindirubin-3'-methoxime for promoting bone growth. google.com

Mechanistically, recent studies have provided new insights into how these compounds exert their effects. For instance, Indirubin-3'-monoxime has been shown to act as a proteasome inhibitor in multiple myeloma by directly binding to and causing the downregulation of proteasome activators. nih.gov This compound was also found to induce DNA damage, cell cycle arrest, and suppress NF-κB activation. nih.gov A novel derivative, I3MV-8b, was found to target TRIM28, leading to the suppression of both proteasome and autophagy pathways in multiple myeloma. nih.gov These findings expand the known mechanisms of action beyond simple kinase inhibition and open up new avenues for therapeutic intervention.

Future research should continue to explore these and other potential therapeutic applications, delving deeper into the underlying molecular mechanisms to fully harness the therapeutic potential of the this compound scaffold.

Q & A

Q. How can researchers balance mechanistic depth with translational relevance in grant proposals for this compound projects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.